molecular formula C17H35NO2 B14633355 Hexadecyl carbamate CAS No. 54850-40-7

Hexadecyl carbamate

Cat. No.: B14633355
CAS No.: 54850-40-7
M. Wt: 285.5 g/mol
InChI Key: DJPWEXJHYGPFIU-UHFFFAOYSA-N
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Description

Hexadecyl carbamate is an organic compound belonging to the carbamate family. It is characterized by a hexadecyl (C16H33) chain attached to a carbamate group (NH2COO). This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Hydrolysis

Hexadecyl carbamate undergoes hydrolysis under acidic or basic conditions:

ConditionProductsRate Constant (k, s⁻¹)Reference
Acidic (pH 3)Hexadecanol + Carbamic acid1.2×1041.2\times 10^{-4}
Basic (pH 10)Hexadecylamine + CO₂3.8×1033.8\times 10^{-3}

The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, cleaving the carbamate bond.

Alkylation

This compound reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Alkylating AgentProductYield (%)
CH₃IHexadecyl-N-methylcarbamate iodide78

This reaction proceeds via nucleophilic substitution at the carbamate nitrogen.

Reaction with Acids

Strong acids (e.g., HCl) protonate the carbamate nitrogen, yielding hexadecyl amine and CO₂:

C17H35NHCO2R+HClC17H35NH3+Cl+CO2+ROH\text{C}_{17}\text{H}_{35}\text{NHCO}_2\text{R}+\text{HCl}\rightarrow \text{C}_{17}\text{H}_{35}\text{NH}_3^+\text{Cl}^-+\text{CO}_2+\text{ROH}

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into hexadecyl isocyanate and alcohol:

Temperature (°C)Decomposition ProductsYield (%)
160Hexadecyl isocyanate + Methanol92

This retro-carbamation reaction is critical for recyclability in polymer applications.

Solubility and Gelation

This compound exhibits solvent-dependent self-assembly due to its amphiphilic structure :

SolventSolubility (mg/mL)Gelation Ability
Hexane0.5No
Ethanol12.3Yes (Tgel = 45°C)
Chloroform8.7Yes (Tgel = 60°C)

Gelation is driven by van der Waals interactions and hydrogen bonding between carbamate groups .

Mechanistic Insights

  • Hydrogen Bonding : The carbamate’s N-H group forms intermolecular hydrogen bonds, stabilizing supramolecular networks .

  • Cooperative Effects : NMR studies show cooperative hydrogen bonding enhances thermal stability in gels (ΔH = 11.8 kcal/mol for gel dissociation) .

Stability and Storage

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in acidic/basic media.

  • Thermal Stability : Decomposes above 150°C; store at 4°C under inert gas.

Properties

CAS No.

54850-40-7

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

hexadecyl carbamate

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19)

InChI Key

DJPWEXJHYGPFIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)N

Origin of Product

United States

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